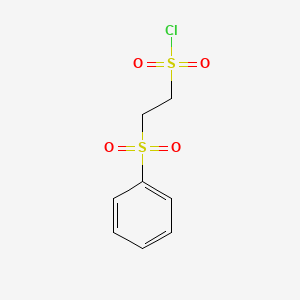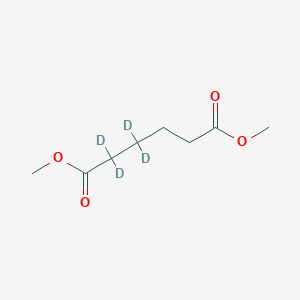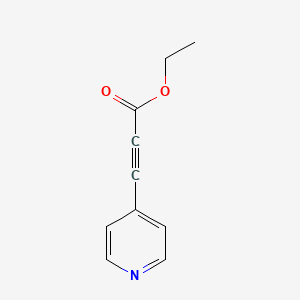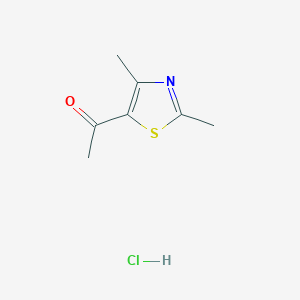
4-Fluoro-2-iodobenzoic acid
Overview
Description
4-Fluoro-2-iodobenzoic acid is a dihalogenated benzoic acid with the molecular formula C7H4FIO2. It features a fluoride atom opposite an iodide atom next to the carboxylic acid group on a benzene ring . This compound is known for its versatility as a building block in organic synthesis, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
4-Fluoro-2-iodobenzoic acid is a versatile building block in organic synthesis . It is used in the synthesis of bioactive bicyclic heterocycles such as phthalide and isocoumarin . It is also employed in the synthesis of pseudocyclic benziodoxole tosylates as a hypervalent iodine oxidant for organic synthesis . The compound is also used in the synthesis of amixile-based inhibitors of the pyruvate-ferredoxin oxidoreductases of anaerobic bacteria .
Mode of Action
The compound interacts with its targets through a Sonogashira-type reaction . This reaction is a cross-coupling process used to synthesize conjugated enynes (compounds containing a triple bond and a double bond) from iodobenzoic acid and terminal alkynes .
Biochemical Pathways
The compound affects the synthesis of bioactive bicyclic heterocycles such as phthalide and isocoumarin . Isocoumarin, the 6-endo-dig product, is selectively formed at 100 °C, whereas phthalide, the 5-exo-dig product, is favored at a lower temperature of 25 °C . The compound is also involved in the synthesis of pseudocyclic benziodoxole tosylates .
Pharmacokinetics
The compound is known to have high gi absorption . The compound’s lipophilicity (Log Po/w) is 1.48 (iLOGP), 2.43 (XLOGP3), 2.55 (WLOGP), 2.94 (MLOGP), and 2.61 (SILICOS-IT), with a consensus Log Po/w of 2.4 .
Result of Action
It is known to be used in the synthesis of bioactive compounds and as a hypervalent iodine oxidant for organic synthesis .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as temperature . For instance, the selective formation of isocoumarin and phthalide depends on the reaction temperature . Safety precautions should be taken when handling the compound, as it may cause skin irritation, serious eye irritation, and respiratory irritation .
Biochemical Analysis
Biochemical Properties
4-Fluoro-2-iodobenzoic acid plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules through its functional groups. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, while the fluorine and iodine atoms can participate in halogen bonding and other non-covalent interactions. These interactions can influence the activity of enzymes and proteins, making this compound a useful probe in biochemical studies .
Cellular Effects
This compound affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their activity. For instance, it may act as a competitive inhibitor by mimicking the substrate of an enzyme, thereby blocking the enzyme’s activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable under standard laboratory conditions, but prolonged exposure to light or heat may lead to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At high doses, this compound can exhibit toxic or adverse effects, including organ damage and altered metabolic functions .
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities. The compound can also interact with cofactors and other molecules involved in metabolic processes, influencing metabolic flux and metabolite levels. These interactions can have downstream effects on cellular metabolism and overall physiological functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The compound’s localization and accumulation can affect its activity and function, with certain tissues or cell types showing higher concentrations of this compound .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. Its localization can impact its activity and function, with different subcellular environments providing distinct biochemical contexts for this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-2-iodobenzoic acid can be synthesized through a ligand transfer reaction between this compound and PhI(OH)OTs . This reaction typically occurs under mild conditions, such as room temperature, and involves the use of hypervalent iodine reagents.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-iodobenzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom.
Oxidation Reactions: It can be used as a precursor for the synthesis of hypervalent iodine oxidants.
Coupling Reactions: It is employed in Sonogashira-type reactions to synthesize bioactive bicyclic heterocycles such as phthalide and isocoumarin.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like Oxone® in aqueous solution under mild conditions.
Coupling Reactions: Catalysts such as palladium and copper are often used in Sonogashira-type reactions.
Major Products Formed:
Phthalide and Isocoumarin: These are major products formed from Sonogashira-type reactions involving this compound.
Hypervalent Iodine Oxidants: These are synthesized using this compound as a precursor.
Scientific Research Applications
4-Fluoro-2-iodobenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
5-Fluoro-2-iodobenzoic acid: Similar in structure but with the fluoride and iodide atoms in different positions.
2-Iodo-4-nitrobenzoic acid: Contains a nitro group instead of a fluoride atom.
4-Fluoro-2-iodo-6-methylbenzoic acid: Features a methyl group in addition to the fluoride and iodide atoms.
Uniqueness: 4-Fluoro-2-iodobenzoic acid is unique due to its specific arrangement of functional groups, which provides distinct reactivity and versatility in organic synthesis. Its ability to serve as a precursor for hypervalent iodine oxidants and its role in the synthesis of bioactive heterocycles highlight its importance in both research and industrial applications .
Properties
IUPAC Name |
4-fluoro-2-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FIO2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUKFTVLJAXWGPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70501170 | |
| Record name | 4-Fluoro-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56096-89-0 | |
| Record name | 4-Fluoro-2-iodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70501170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-2-iodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Fluorophenyl)methyl]oxirane](/img/structure/B1367029.png)

![1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1367034.png)









